

Technical Guide: 7-Hydroxy Granisetron-d3

Certificate of Analysis

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Compound of Interest

Compound Name: 7-Hydroxy Granisetron-d3

Cat. No.: B12421797

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for the stable isotope-labeled internal standard, **7-Hydroxy Granisetron-d3**. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals utilizing this compound in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative analytical applications.

Compound Information

7-Hydroxy Granisetron-d3 is the deuterium-labeled form of 7-Hydroxy Granisetron, the primary active metabolite of the antiemetic drug Granisetron. The incorporation of a stable isotope label makes it an ideal internal standard for mass spectrometry-based quantification of 7-Hydroxy Granisetron in biological matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.

Parameter	Specification
Compound Name	7-Hydroxy Granisetron-d3
Synonyms	7-Hydroxy-1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide
CAS Number	2124272-02-0 (free base)
Molecular Formula	C ₁₈ H ₂₁ D ₃ N ₄ O ₂
Molecular Weight	361.46 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol

Analytical Specifications and Methods

The following table summarizes the typical analytical specifications for a high-quality **7-Hydroxy Granisetron-d3** reference standard, along with the methodologies used for their determination.

Test	Specification	Method
Identity	Conforms to structure	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry
Purity (by HPLC)	≥98%	High-Performance Liquid Chromatography (HPLC)
Purity (by LC-MS)	≥98%	Liquid Chromatography-Mass Spectrometry (LC-MS)
Isotopic Purity	≥99% Deuterium incorporation	Mass Spectrometry
Residual Solvents	To be reported	Gas Chromatography (GC)
Water Content	To be reported	Karl Fischer Titration
Assay (by qNMR)	95.0% - 105.0%	Quantitative Nuclear Magnetic Resonance (qNMR)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A High-Performance Liquid Chromatography (HPLC) method is employed to assess the chemical purity of **7-Hydroxy Granisetron-d3**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a specified wavelength (e.g., 280 nm).
- Injection Volume: 10 μ L.
- Procedure: A solution of the test article is prepared in a suitable diluent and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical technique for confirming the identity and determining the isotopic purity of the labeled compound.

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
- Chromatography: A method similar to the HPLC purity method is used to separate the analyte from any potential impurities before it enters the mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

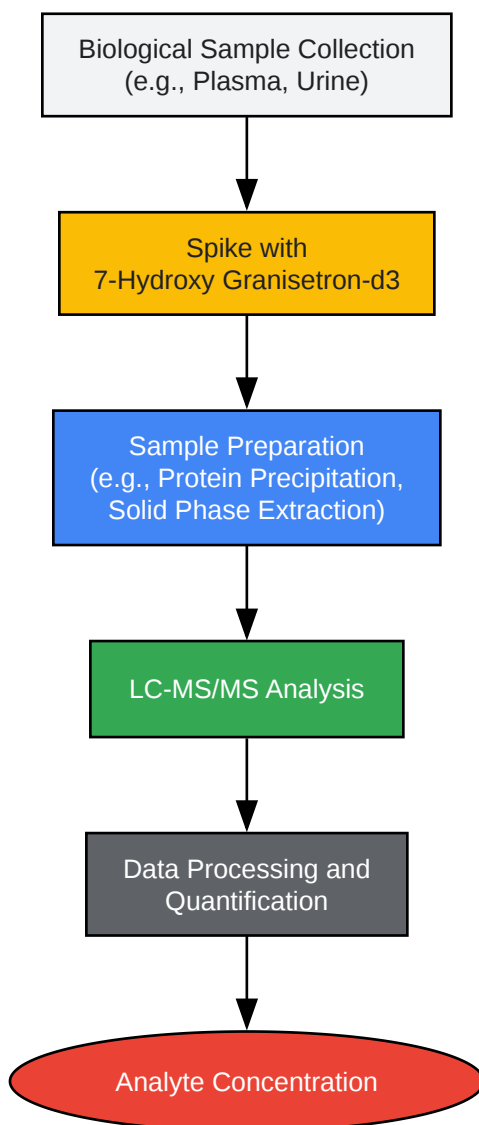
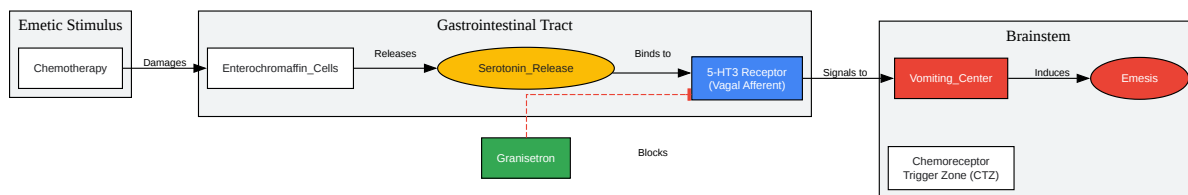
- **Mass Analysis:** The mass spectrometer is set to monitor for the mass-to-charge ratio (m/z) of both the labeled ($d3$) and unlabeled ($d0$) forms of 7-Hydroxy Granisetron.
- **Procedure:** A solution of the test article is infused into the LC-MS system. The resulting mass spectrum is analyzed to confirm the presence of the correct molecular ion for **7-Hydroxy Granisetron- $d3$** and to quantify the percentage of deuterium incorporation.

A published method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine utilized a liquid chromatography-tandem mass spectrometric method with their respective stable isotopically labeled compounds as internal standards. The chromatography was performed on an Xselect HSS T3 analytical column with an isocratic mobile phase of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4). Quantification was achieved using tandem mass spectrometry in positive electrospray ionization mode with multiple reaction monitoring.[1]

Mechanism of Action: Granisetron Signaling Pathway

Granisetron, the parent compound of 7-Hydroxy Granisetron, exerts its antiemetic effect by acting as a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[2][3] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[3][4]

Chemotherapeutic agents and radiation therapy can cause damage to enterochromaffin cells in the gut, leading to a release of serotonin (5-HT).[3] This released serotonin binds to 5-HT₃ receptors, initiating a signaling cascade that results in nausea and vomiting.[3][4] Granisetron competitively blocks the binding of serotonin to these receptors, thereby preventing the emetic signal from being transmitted to the vomiting center in the brainstem.[3][5]



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